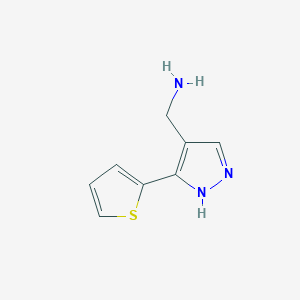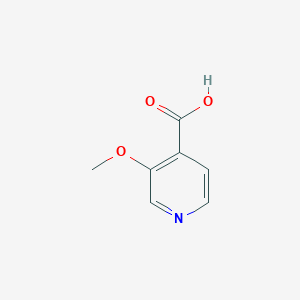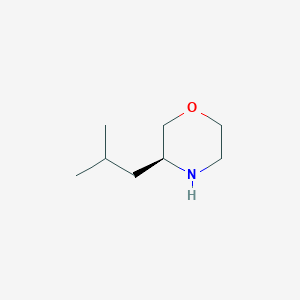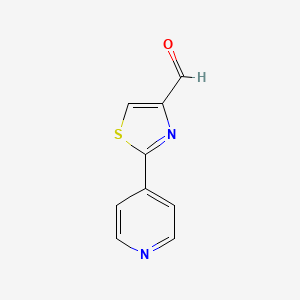![molecular formula C11H14BrFN2O2S B1384911 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine CAS No. 1020722-16-0](/img/structure/B1384911.png)
1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
Übersicht
Beschreibung
“1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine” is a chemical compound used for proteomics research . It has a molecular formula of C11H14BrFN2O2S and a molecular weight of 337.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a phenyl ring, which is further substituted with a fluoro, bromo, and a methylsulfonyl group .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Piperazine derivatives, including those structurally related to 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine, have been synthesized and shown to possess significant antibacterial activities. For instance, certain derivatives demonstrated notable antibacterial activities against pathogens like G.zeae, C.mandshurica, and F.oxysporum, suggesting their potential use as antibacterial agents in medical and agricultural fields (Wu Qi, 2014).
In another study, novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine were synthesized and displayed potent antimicrobial activities against various strains of bacteria, indicating the potential use of these derivatives in antimicrobial therapies (J. Narendra Sharath Chandra et al., 2006).
Some analogues of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one were synthesized and showed potential as antifungal agents, particularly against strains like Aspergillus flavus, highlighting their potential use in addressing fungal infections (N. Pandit et al., 2012).
Synthesis and Structural Analysis
Novel piperazine derivatives have been synthesized and structurally confirmed via crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations have been carried out to understand the electrophilic and nucleophilic nature of these molecules, indicating their potential use in chemical and pharmaceutical research (K. Kumara et al., 2017).
The crystal structure of certain piperazine derivatives was studied, revealing important details about their molecular conformation and hydrogen bonding patterns, which are crucial for understanding their potential applications in pharmaceuticals (S. Shivaprakash et al., 2014).
Eigenschaften
IUPAC Name |
1-(5-bromo-2-fluoro-4-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O2S/c1-18(16,17)11-7-9(13)10(6-8(11)12)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAWDEUPFZPDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)F)N2CCNCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)


![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)

![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)


![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)
